REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:14])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[I-].[K+].C(=O)(O)[O-].[K+].C[O:23][C:24](OC)([C:29]1[CH:34]=[CH:33][C:32]([F:35])=[CH:31][CH:30]=1)[CH2:25][CH2:26][CH2:27]Cl>C1(C)C=CC=CC=1.O>[ClH:1].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:14])[CH2:9][CH2:10][N:11]([CH2:27][CH2:26][CH2:25][C:24]([C:29]3[CH:30]=[CH:31][C:32]([F:35])=[CH:33][CH:34]=3)=[O:23])[CH2:12][CH2:13]2)=[CH:4][CH:3]=1 |f:1.2,3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCNCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCCl)(C1=CC=C(C=C1)F)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
gently warmed under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic layers are separated
|
Type
|
ADDITION
|
Details
|
5.1 Parts of methanol is added to the organic layer
|
Type
|
ADDITION
|
Details
|
Then, 2.5 parts of concentrated hydrochloric acid is added with vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
The resulting precipitate is cooled to about 25° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol
|
Type
|
ADDITION
|
Details
|
twice with 20 parts by volume portions of a 10:1 mixture of acetone-methanol
|
Type
|
CUSTOM
|
Details
|
After air-drying
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C1(CCN(CC1)CCCC(=O)C1=CC=C(C=C1)F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |